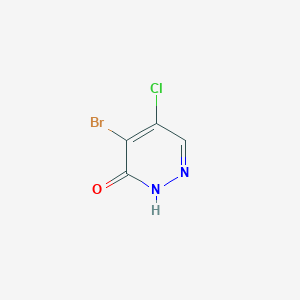

![molecular formula C12H21NO6S B2924332 N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine CAS No. 1648864-57-6](/img/structure/B2924332.png)

N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

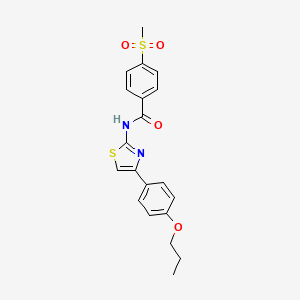

N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine, also known as tert-butyl 3-[(2-ethoxy-2-oxoethyl)sulfonyl]azetidine-1-carboxylate, is a chemical compound with the CAS Number: 1648864-57-6 . It has a molecular weight of 307.37 and its molecular formula is C12H21NO6S . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO6S/c1-5-18-10(14)8-20(16,17)9-6-13(7-9)11(15)19-12(2,3)4/h9H,5-8H2,1-4H3 . The SMILES representation is CCOC(=O)CS(=O)(=O)C1CN(C1)C(=O)OC©©C .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 455.9±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 71.6±3.0 kJ/mol . The flash point is 229.5±28.7 °C . The index of refraction is 1.507 . The molar refractivity is 72.0±0.4 cm3 . It has 7 H bond acceptors and 0 H bond donors . It has 7 freely rotating bonds . The polar surface area is 98 Å2 . The polarizability is 28.5±0.5 10-24 cm3 . The surface tension is 46.8±5.0 dyne/cm . The molar volume is 241.7±5.0 cm3 .Aplicaciones Científicas De Investigación

Gold(I)-Catalyzed Cascade Synthesis

A study by Pertschi et al. (2017) describes a gold-catalyzed rearrangement of N-sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives, leading to the synthesis of 2,5-disubstituted pyrroles. This method demonstrates the utility of azetidine derivatives in synthesizing heterocyclic compounds through cyclization and substitution reactions, offering a valuable tool for the synthesis of complex molecular architectures (Pertschi et al., 2017).

Electrophile Trapping of Lithiated Azetines

Hodgson et al. (2014) report on the generation of N-Boc-2-lithio-2-azetine via α-lithiation–elimination, which can be trapped with electrophiles. This process offers a concise access to 2-substituted 2-azetines, showcasing the versatility of azetidine derivatives in synthesizing functionalized heterocycles (Hodgson et al., 2014).

Metal-Free Coupling

Allwood et al. (2014) developed a procedure for the metal-free coupling of saturated heterocyclic sulfonylhydrazones with aryl and heteroaromatic boronic acids. This method enables the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, including azetidines, from their parent ketones, highlighting the synthetic utility of azetidine derivatives in constructing complex molecules (Allwood et al., 2014).

N-Acyl Sulfonamide Linker Preparation

Merkx et al. (2007) describe an optimized protocol for the efficient loading of resin-bound aminoethane sulfonyl azides, leading to the preparation of the N-acyl sulfonamide linker. This linker is useful in solid-phase peptide synthesis, demonstrating the application of azetidine derivatives in peptide and protein engineering (Merkx et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethyl)sulfonylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6S/c1-5-18-10(14)8-20(16,17)9-6-13(7-9)11(15)19-12(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXXGOLIRLUANO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1CN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2924252.png)

![2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2924254.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2924255.png)

![4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine](/img/structure/B2924257.png)

![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)

![2-[(Cyclopropylmethyl)amino]ethan-1-ol](/img/structure/B2924267.png)

![N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2924268.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2924269.png)

![8-fluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2924271.png)